![molecular formula C6H6BrNO2S B1273658 2-Bromobenzenesulfonamide CAS No. 92748-09-9](/img/structure/B1273658.png)
2-Bromobenzenesulfonamide
Overview
Description
2-Bromobenzenesulfonamide is an organic compound with the linear formula BrC6H4SO2NH2 . It has a molecular weight of 236.09 .
Molecular Structure Analysis
The molecular structure of 2-Bromobenzenesulfonamide consists of a benzene ring substituted with a bromine atom and a sulfonamide group .Physical And Chemical Properties Analysis
2-Bromobenzenesulfonamide is a solid compound with a melting point of 191-195 °C . It has a density of 1.8±0.1 g/cm3, a boiling point of 374.5±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Organic Synthesis
2-Bromobenzenesulfonamide: is a valuable intermediate in organic synthesis. Its bromine atom is reactive and can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions. This property makes it useful for synthesizing a wide range of sulfonamide derivatives, which are prevalent in many pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 2-Bromobenzenesulfonamide serves as a core structure for the development of new drugs. Sulfonamides possess antibacterial properties and are the basis for a class of antibiotics known as sulfa drugs. Researchers can modify the bromobenzenesulfonamide scaffold to create novel compounds with potential therapeutic effects .
Material Science
This compound can be used to create advanced materials. For instance, it can be incorporated into polymers to enhance their thermal stability or to introduce specific functionalities. The bromine atom provides a site for further chemical modifications, which can lead to the development of materials with unique properties .
Catalysis
2-Bromobenzenesulfonamide: can act as a ligand for transition metal catalysts. The sulfonamide nitrogen can coordinate to metals, forming complexes that are useful in catalysis. Such catalysts can be applied in various chemical reactions, including oxidation, reduction, and cross-coupling reactions .
Environmental Science
In environmental science, derivatives of 2-Bromobenzenesulfonamide can be studied for their potential use in environmental remediation. For example, they can be used to remove heavy metals from wastewater or as components in sensors for detecting environmental pollutants .
Biochemistry
The compound’s ability to interact with proteins through its sulfonamide group makes it a candidate for studying protein-ligand interactions. It can be used to design inhibitors for enzymes or to modulate the activity of certain biological pathways, which is crucial in understanding disease mechanisms and developing treatments .
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Sulfonamides, a class of compounds to which 2-bromobenzenesulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities suggest that the compound may play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
properties
IUPAC Name |
2-bromobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFGGXNLZUSHHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384224 | |
Record name | 2-Bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzenesulfonamide | |
CAS RN |
92748-09-9 | |
Record name | 2-Bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic applications of 2-Bromobenzenesulfonamide highlighted in the research?
A1: The research demonstrates the utility of 2-Bromobenzenesulfonamide as a versatile precursor for synthesizing benzosultams, a class of heterocyclic compounds with potential biological activity. Two specific reactions are highlighted:
- One-Pot Sonogashira Coupling-Cyclization: This method enables the regioselective synthesis of substituted benzosultams by reacting 2-Bromobenzenesulfonamide with terminal alkynes. []
- Cross-Metathesis and Radical Cyclization: This approach involves functionalizing N-Alkyl-N-allyl-2-bromobenzenesulfonamides via cross-metathesis with alkenes, followed by radical cyclization to yield 4-substituted benzosultams. []
Q2: How does the structure of 2-Bromobenzenesulfonamide influence its reactivity in the mentioned reactions?
A2: The presence of both the bromine atom and the sulfonamide group in 2-Bromobenzenesulfonamide dictates its reactivity:
Q3: Are there any computational studies that provide insights into the reactions involving 2-Bromobenzenesulfonamide?
A3: Yes, density functional theory (DFT) studies were employed to understand the regioselectivity observed in the one-pot Sonogashira coupling-cyclization reaction of 2-Bromobenzenesulfonamide. [] These calculations help explain why specific isomers are preferentially formed, providing valuable information for designing future syntheses.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.